molecular formula C4H7NO4 B1596077 N-(methoxycarbonyl)glycine CAS No. 1670-97-9

N-(methoxycarbonyl)glycine

Cat. No. B1596077
CAS RN: 1670-97-9
M. Wt: 133.1 g/mol
InChI Key: SBJKLBMVVHKFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(methoxycarbonyl)glycine” is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . It is chemically neutral and metabolically inert . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes derivatives like “N-(methoxycarbonyl)glycine”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .


Chemical Reactions Analysis

Glycine, the base molecule of “N-(methoxycarbonyl)glycine”, plays a significant role in various metabolic functions and antioxidative reactions . It is also involved in the Maillard reaction, a non-enzymatic reaction between reducing carbohydrates and amino compounds .


Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .

Scientific Research Applications

Future Directions

N-aryl glycine-based initiators, which include derivatives like “N-(methoxycarbonyl)glycine”, have been synthesized and investigated for their ability to trigger thermal- or light-induced polymerizations . This research could lead to the fabrication of high-performance polymer materials .

properties

IUPAC Name

2-(methoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKLBMVVHKFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332523
Record name 2-[(methoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(methoxycarbonyl)glycine

CAS RN

1670-97-9
Record name N-Carbomethoxyglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(methoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBOMETHOXYGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(methoxycarbonyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(methoxycarbonyl)glycine
Reactant of Route 3
Reactant of Route 3
N-(methoxycarbonyl)glycine
Reactant of Route 4
Reactant of Route 4
N-(methoxycarbonyl)glycine
Reactant of Route 5
Reactant of Route 5
N-(methoxycarbonyl)glycine
Reactant of Route 6
N-(methoxycarbonyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.